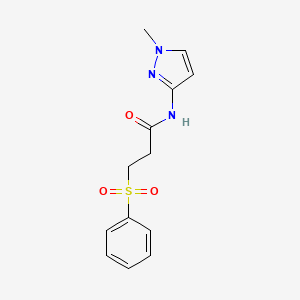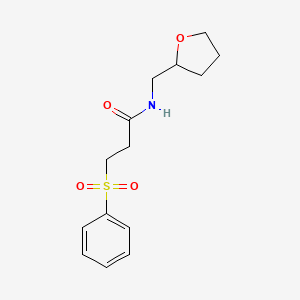![molecular formula C17H15N3O3 B10937477 N-(2-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937477.png)
N-(2-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-ACETYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with an isoxazole ring, which is further substituted with an acetylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ACETYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common method involves the initial formation of the isoxazole ring through a cyclization reactionThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and reaction conditions is crucial to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ACETYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
N~4~-(2-ACETYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(2-ACETYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and isoxazole derivatives, such as:
- 4-Pyridinecarboxaldehyde
- 2-Acetylpyridine
- 3-Acetylpyridine
- Pyridine derivatives with various substituents .
Uniqueness
What sets N4-(2-ACETYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science, where its unique reactivity and biological activity can be leveraged .
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-9-8-13(15-10(2)20-23-17(15)18-9)16(22)19-14-7-5-4-6-12(14)11(3)21/h4-8H,1-3H3,(H,19,22) |
InChI Key |
ASTSUJDGQZIIHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)cyclopropyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937397.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10937402.png)

![Diethyl 5-{[(2,6-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10937412.png)

![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937444.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10937446.png)
![(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10937453.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10937462.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10937464.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937465.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10937466.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10937471.png)

